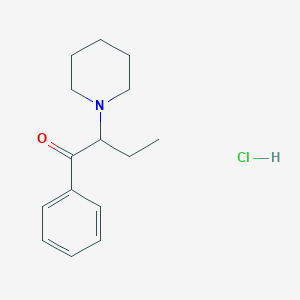

1-(m-Iodophenyl)-2-propylamine hydrochloride

Vue d'ensemble

Description

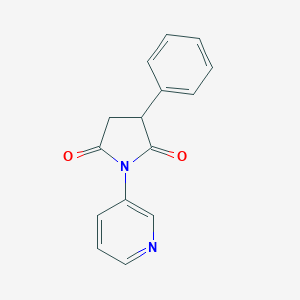

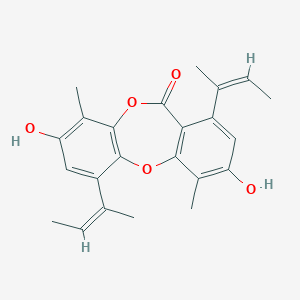

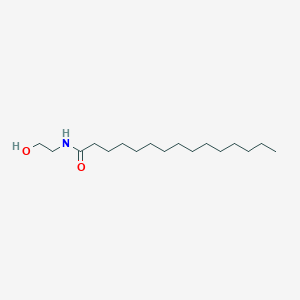

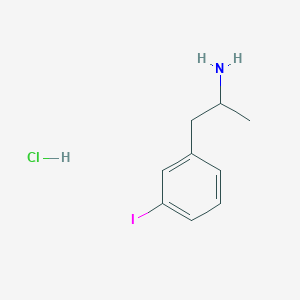

La 3-Iodoamphétamine (chlorhydrate) est une amphétamine halogénée comportant un atome d'iode en position méta du groupe phényle. Il s'agit d'un solide cristallin de formule moléculaire C9H12IN • HCl et d'une masse moléculaire de 297,6. Ce composé est principalement utilisé pour des applications médico-légales et de recherche, et ses propriétés physiologiques et toxicologiques ne sont pas bien connues .

Méthodes De Préparation

La synthèse de la 3-Iodoamphétamine (chlorhydrate) implique généralement l'halogénation de dérivés de l'amphétamineLe produit final est ensuite converti en sel de chlorhydrate en utilisant du chlorure d'hydrogène dans l'éther .

Analyse Des Réactions Chimiques

La 3-Iodoamphétamine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'amines ou d'alcools.

Substitution : L'atome d'iode dans la 3-Iodoamphétamine peut être substitué par d'autres halogènes ou groupes fonctionnels en utilisant des réactifs comme l'iodure de sodium ou le nitrate d'argent.

4. Applications de la recherche scientifique

La 3-Iodoamphétamine (chlorhydrate) est utilisée dans plusieurs applications de recherche scientifique, notamment :

Chimie : Elle sert d'étalon de référence analytique pour la spectrométrie de masse et d'autres techniques analytiques.

Biologie : Le composé est étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier la sérotonine et la dopamine.

Médecine : Des recherches sont menées pour comprendre ses effets neurotoxiques potentiels et son impact sur les niveaux de sérotonine cérébrale.

Industrie : Elle est utilisée dans le développement de nouvelles méthodes médico-légales et toxicologiques pour la détection et l'analyse des dérivés de l'amphétamine

5. Mécanisme d'action

Le mécanisme d'action de la 3-Iodoamphétamine (chlorhydrate) implique son interaction avec les systèmes de neurotransmetteurs, en particulier la sérotonine et la dopamine. Il agit comme un modulateur de ces neurotransmetteurs, influençant leur libération et leur recapture. Les effets du composé sur les voies de la sérotonine et de la dopamine sont particulièrement intéressants dans l'étude des troubles neuropsychiatriques et de la neurotoxicité .

Applications De Recherche Scientifique

3-Iodoamphetamine (hydrochloride) is used in several scientific research applications, including:

Chemistry: It serves as an analytical reference standard for mass spectrometry and other analytical techniques.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.

Medicine: Research is conducted to understand its potential neurotoxic effects and its impact on brain serotonin levels.

Industry: It is used in the development of new forensic and toxicological methods for detecting and analyzing amphetamine derivatives

Mécanisme D'action

The mechanism of action of 3-Iodoamphetamine (hydrochloride) involves its interaction with neurotransmitter systems, particularly serotonin and dopamine. It acts as a modulator of these neurotransmitters, influencing their release and reuptake. The compound’s effects on serotonin and dopamine pathways are of particular interest in the study of neuropsychiatric disorders and neurotoxicity .

Comparaison Avec Des Composés Similaires

La 3-Iodoamphétamine (chlorhydrate) peut être comparée à d'autres amphétamines halogénées, telles que :

2,5-Diméthoxy-4-iodoamphétamine (DOI) : Contrairement à la 3-Iodoamphétamine, la DOI est principalement un médicament psychédélique et non un stimulant.

Iofétamine (iode-123) : Ce composé est utilisé dans l'imagerie de la perfusion sanguine cérébrale avec la tomographie par émission de positons (TEP).

La particularité de la 3-Iodoamphétamine (chlorhydrate) réside dans son schéma d'halogénation spécifique et son application dans la recherche médico-légale et toxicologique, la distinguant des autres amphétamines halogénées.

Propriétés

IUPAC Name |

1-(3-iodophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWHBMCQYRDUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942137 | |

| Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20110-56-9 | |

| Record name | B 1287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

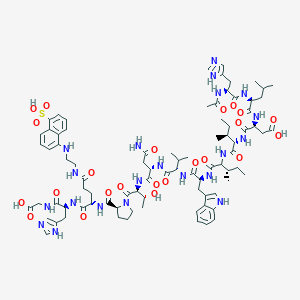

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.